7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound has garnered significant interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of indoline derivatives with piperidine under specific conditions. One common method involves the use of benzenesulfonyl chloride as a reagent under alkaline conditions . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the spirocyclic structure.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1’-methylspiro[indoline-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antiproliferative agent against various cancer cell lines.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. For instance, its derivatives have shown strong binding affinity to proteins such as CDK, c-Met, and EGFR . These interactions can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
- 1’-Methylspiro[indoline-3,4’-piperidine]
- 7-Bromo-1-methylspiro[indoline-3,4’-piperidin]-2-one
Comparison: Compared to its analogs, 7-Bromo-1’-methylspiro[indoline-3,4’-piperidine] exhibits unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity. Its derivatives have shown significant antiproliferative activities, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C13H17BrN2 |
---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
7-bromo-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17BrN2/c1-16-7-5-13(6-8-16)9-15-12-10(13)3-2-4-11(12)14/h2-4,15H,5-9H2,1H3 |
InChI Key |
HHUFHAYEBDAATG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.